molecular formula C10H19NO5 B8338165 ethyl N-(2,2-diethoxyethyl)oxamate

ethyl N-(2,2-diethoxyethyl)oxamate

Cat. No.: B8338165
M. Wt: 233.26 g/mol
InChI Key: VQUKPNIJPDQDHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(2,2-diethoxyethyl)oxamate is an oxamate ester characterized by a central oxalyl group (-O-C(O)-C(O)-O-) substituted with an ethyl ester and a 2,2-diethoxyethylamine moiety. This compound is structurally significant due to its hybrid functionality: the oxamate group provides reactivity for coordination chemistry, while the diethoxyethyl chain enhances solubility in organic solvents.

Key structural features include:

  • Oxamate backbone: Enables metal coordination and hydrogen bonding.
  • Diethoxyethyl group: Improves solubility and stability via ether linkages.
  • Ethyl ester: Facilitates esterification/transesterification reactions.

Properties

Molecular Formula

C10H19NO5

Molecular Weight

233.26 g/mol

IUPAC Name

ethyl 2-(2,2-diethoxyethylamino)-2-oxoacetate

InChI

InChI=1S/C10H19NO5/c1-4-14-8(15-5-2)7-11-9(12)10(13)16-6-3/h8H,4-7H2,1-3H3,(H,11,12)

InChI Key

VQUKPNIJPDQDHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNC(=O)C(=O)OCC)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related ethyl oxamate derivatives and their properties:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
Ethyl N-(2,2-diethoxyethyl)oxamate 2,2-diethoxyethylamine C₁₀H₁₉NO₆ 261.26 (calc.) Potential ligand, synthetic intermediate Inferred
Ethyl N-(1-naphthyl)oxamate 1-naphthyl C₁₄H₁₃NO₄ 259.26 Aromatic coordination ligand
Ethyl N-(2-hydroxyphenyl)oxamate 2-hydroxyphenyl C₁₁H₁₃NO₅ 239.23 Macrocyclic/polymer formation
Ethyl 2-(N-Methoxy-N-Methylamino)-2-oxoacetate Methoxy-methylamino C₆H₁₁NO₄ 161.16 XLogP3: 0.4; intermediate in drug synthesis
N,N-Dimethyl ethyl oxamate N,N-dimethylamine C₆H₁₁NO₄ 161.16 Two ionization events in photoelectron spectra

Physicochemical and Electronic Properties

  • Solubility: The diethoxyethyl group enhances solubility in polar aprotic solvents (e.g., DMSO, methanol), whereas aromatic oxamates (e.g., naphthyl derivatives) exhibit lower solubility due to hydrophobic interactions .
  • Ionization Behavior : Photoelectron spectroscopy reveals that substituents significantly influence ionization. For example, N,N-dimethyl ethyl oxamate exhibits two distinct ionization events, while ethyl oxamate shows three bands, suggesting varying electron-withdrawing effects .

Key Research Findings

  • Substituent Effects : Aromatic groups (naphthyl, biphenylyl) enhance π-π stacking in coordination polymers, while aliphatic chains (diethoxyethyl) improve solubility and flexibility .
  • Ionization Trends: Electron-donating groups (e.g., methoxy) reduce ionization potentials, whereas electron-withdrawing groups (e.g., nitro) increase them .
  • Stability : Diethoxyethyl-containing compounds (e.g., carbodiimide in ) exhibit stability under low-temperature storage, suggesting similar advantages for this compound .

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